![molecular formula C14H11FO2 B1268639 3-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 590353-54-1](/img/structure/B1268639.png)
3-[(3-Fluorobenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-[(3-Fluorobenzyl)oxy]benzaldehyde often involves reactions of fluorine-containing 3-oxo esters with benzaldehydes under various conditions. Research has shown that depending on the conditions, these reactions can yield different products, such as 2-benzylidene-3-fluoroacyl-esters or complex fluorinated cyclic compounds (Pryadeina et al., 2002). Another study highlighted the synthesis of diverse oxepines via a catalyzed alkyne-aldehyde metathesis reaction, demonstrating the versatility of reactions involving aldehydes for synthesizing cyclic organic structures (Bera et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 3-[(3-Fluorobenzyl)oxy]benzaldehyde has been extensively studied using various spectroscopic techniques. For instance, spectroscopic studies and X-ray analysis have provided detailed insights into the structure and electronic configuration of fluorinated benzaldehyde derivatives, revealing their complex structural features and bonding arrangements (Özay et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-[(3-Fluorobenzyl)oxy]benzaldehyde and similar compounds involves various transformations under different conditions. For example, the palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes using transient directing groups have been explored, showing the potential for selective functionalization of these molecules (Chen & Sorensen, 2018).
Physical Properties Analysis
The physical properties of 3-[(3-Fluorobenzyl)oxy]benzaldehyde, including melting point, boiling point, and solubility, are influenced by the presence of fluorine. These properties are crucial for the compound's applications in synthesis and material science. Research on similar fluorinated compounds has provided valuable data on their physical characteristics, which can be extrapolated to understand the behavior of 3-[(3-Fluorobenzyl)oxy]benzaldehyde (Lemaire et al., 1992).
Chemical Properties Analysis
The chemical properties of 3-[(3-Fluorobenzyl)oxy]benzaldehyde, such as reactivity towards nucleophiles, electrophiles, and its behavior in catalytic cycles, are central to its utility in organic synthesis. The study of N-heterocyclic carbene-catalyzed aroylation of fluorobenzenes, for instance, sheds light on the potential of fluorinated aldehydes to participate in complex organic reactions, offering pathways to synthesize polysubstituted benzophenones (Suzuki et al., 2008).
Scientific Research Applications
Synthesis of Spirocyclic Sigma1 Receptor Ligands
In the field of medicinal chemistry, the compound has been utilized in the synthesis of spirocyclic sigma1 receptor ligands, which hold potential as PET radiotracers. These compounds demonstrate subnanomolar sigma1 affinity and high selectivity, making them significant for neurological studies and potential diagnostic applications in neurodegenerative diseases (Grosse Maestrup et al., 2009).
Reactions with Fluoro-Containing 3-Oxoesters
The compound participates in reactions with fluoro-containing 3-oxoesters. Depending on the conditions, this can result in the formation of different compounds, highlighting its versatility in organic synthesis and potential in the development of new materials or pharmaceuticals (Pryadeina et al., 2002).
Synthesis of Fluorine-18 Substituted Aromatic Aldehydes
In radiopharmaceutical chemistry, the compound has been used in the synthesis of various [18F]fluoroaromatic aldehydes. These fluorinated aldehydes are key intermediates for the production of new radiopharmaceuticals, demonstrating its importance in the development of diagnostic and therapeutic agents (Lemaire et al., 1992).
Enhancing Oxygen Affinity in Hemoglobin
Substituted benzaldehydes, including compounds similar to 3-[(3-Fluorobenzyl)oxy]benzaldehyde, have been studied for their ability to bind to human hemoglobin. This binding can increase hemoglobin's oxygen affinity, suggesting potential therapeutic applications in conditions like sickle cell disease (Beddell et al., 1984).
Application in Plant Growth Regulation
In agricultural science, benzaldehyde derivatives have been investigated as plant growth regulators. The introduction of fluorine atoms to benzaldehydes, including compounds structurally similar to 3-[(3-Fluorobenzyl)oxy]benzaldehyde, has shown to enhance phytotoxic activity, indicating potential use in crop management and pest control (Yoshikawa & Doi, 1998).
Synthesis of High-Density Aviation Fuels
This compound has been involved in the synthesis of high-density aviation fuels. The process involves the use of methyl benzaldehydes, like 3-[(3-Fluorobenzyl)oxy]benzaldehyde, and cyclohexanone to create tricyclic alkanes, showcasing its potential in the development of more efficient and environmentally friendly fuel sources (Xu et al., 2018).
properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMLHGPVSJDWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358387 | |
Record name | 3-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
590353-54-1 | |
Record name | 3-[(3-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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